molecular formula C10H9NOS B103172 N-(Benzo[b]thiophen-3-yl)acetamide CAS No. 16810-40-5

N-(Benzo[b]thiophen-3-yl)acetamide

Cat. No.: B103172
CAS No.: 16810-40-5
M. Wt: 191.25 g/mol
InChI Key: IMVFWBOAKQOTTG-UHFFFAOYSA-N
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Description

N-(Benzo[b]thiophen-3-yl)acetamide is a chemical compound with the molecular formula C₁₀H₉NOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[b]thiophen-3-yl)acetamide typically involves the acylation of 1-benzothiophen-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[b]thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

N-(Benzo[b]thiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(Benzo[b]thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiophene ring can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzothiophen-3-yl)acetamide
  • N-(1-benzothiophen-2-yl)acetamide
  • N-(1-benzothiophen-3-yl)propionamide

Uniqueness

N-(Benzo[b]thiophen-3-yl)acetamide is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

16810-40-5

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

N-(1-benzothiophen-3-yl)acetamide

InChI

InChI=1S/C10H9NOS/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12)

InChI Key

IMVFWBOAKQOTTG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CSC2=CC=CC=C21

Canonical SMILES

CC(=O)NC1=CSC2=CC=CC=C21

solubility

28.7 [ug/mL]

Synonyms

3-(Acetylamino)benzo[b]thiophene

Origin of Product

United States

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